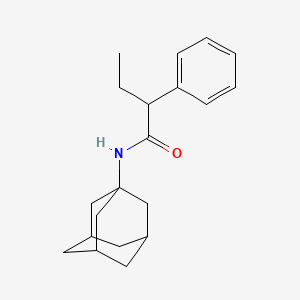
N-(2-ethoxyphenyl)-N'-(2-fluorophenyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-ethoxyphenyl)-N'-(2-fluorophenyl)urea, also known as EFU, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields, including medicine, agriculture, and environmental science. EFU belongs to the class of urea-based compounds that exhibit diverse biological activities, such as antimicrobial, antifungal, and anticancer properties.
Aplicaciones Científicas De Investigación
N-(2-ethoxyphenyl)-N'-(2-fluorophenyl)urea has been extensively studied for its potential applications in various scientific fields. In medicine, N-(2-ethoxyphenyl)-N'-(2-fluorophenyl)urea has shown promising results as an anticancer agent, particularly against breast cancer cells. N-(2-ethoxyphenyl)-N'-(2-fluorophenyl)urea inhibits the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. N-(2-ethoxyphenyl)-N'-(2-fluorophenyl)urea has also been investigated as an antimicrobial and antifungal agent, with significant activity against various bacterial and fungal strains. In agriculture, N-(2-ethoxyphenyl)-N'-(2-fluorophenyl)urea has been studied as a herbicide and plant growth regulator, with potential applications in weed control and crop yield enhancement. In environmental science, N-(2-ethoxyphenyl)-N'-(2-fluorophenyl)urea has been investigated as a pollutant degradation agent, with the ability to degrade various organic pollutants in soil and water.
Mecanismo De Acción
The mechanism of action of N-(2-ethoxyphenyl)-N'-(2-fluorophenyl)urea is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins involved in cell growth and proliferation. N-(2-ethoxyphenyl)-N'-(2-fluorophenyl)urea has been shown to inhibit the activity of protein kinases, which are involved in cell signaling pathways that regulate cell growth and survival. N-(2-ethoxyphenyl)-N'-(2-fluorophenyl)urea also inhibits the activity of topoisomerases, which are enzymes involved in DNA replication and repair. This results in DNA damage and cell death, particularly in cancer cells.
Biochemical and Physiological Effects:
N-(2-ethoxyphenyl)-N'-(2-fluorophenyl)urea exhibits various biochemical and physiological effects, depending on the concentration and exposure time. In cancer cells, N-(2-ethoxyphenyl)-N'-(2-fluorophenyl)urea induces apoptosis and cell cycle arrest, leading to cell death. N-(2-ethoxyphenyl)-N'-(2-fluorophenyl)urea also inhibits the migration and invasion of cancer cells, which are essential for metastasis. In bacteria and fungi, N-(2-ethoxyphenyl)-N'-(2-fluorophenyl)urea disrupts the cell membrane and inhibits the synthesis of essential biomolecules, leading to cell death. In plants, N-(2-ethoxyphenyl)-N'-(2-fluorophenyl)urea inhibits the growth and development of weeds and enhances the growth and yield of crops.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2-ethoxyphenyl)-N'-(2-fluorophenyl)urea has several advantages for lab experiments, including its easy synthesis, high purity, and diverse biological activities. N-(2-ethoxyphenyl)-N'-(2-fluorophenyl)urea can be used in various assays, such as cell viability, apoptosis, and migration assays. However, N-(2-ethoxyphenyl)-N'-(2-fluorophenyl)urea also has limitations, including its low solubility in water and some organic solvents, which can affect its bioavailability and toxicity. N-(2-ethoxyphenyl)-N'-(2-fluorophenyl)urea also requires further studies to determine its safety and efficacy in vivo.
Direcciones Futuras
N-(2-ethoxyphenyl)-N'-(2-fluorophenyl)urea has several future directions for scientific research, including its potential applications in cancer therapy, agriculture, and environmental science. Further studies are needed to determine the optimal dosage and administration route of N-(2-ethoxyphenyl)-N'-(2-fluorophenyl)urea for cancer treatment. N-(2-ethoxyphenyl)-N'-(2-fluorophenyl)urea can also be modified to enhance its solubility and bioavailability for better efficacy. In agriculture, N-(2-ethoxyphenyl)-N'-(2-fluorophenyl)urea can be used in combination with other herbicides and pesticides to enhance their activity and reduce environmental pollution. In environmental science, N-(2-ethoxyphenyl)-N'-(2-fluorophenyl)urea can be used in bioremediation strategies to degrade various organic pollutants in soil and water. Overall, N-(2-ethoxyphenyl)-N'-(2-fluorophenyl)urea has significant potential for various scientific applications, and further studies are needed to fully explore its biological activities and potential benefits.
Métodos De Síntesis
N-(2-ethoxyphenyl)-N'-(2-fluorophenyl)urea can be synthesized through a simple and efficient method using the reaction between 2-fluoroaniline and 2-ethoxyphenylisocyanate in the presence of a base catalyst. The reaction yields a white crystalline solid that can be purified using recrystallization or column chromatography techniques. The purity and identity of N-(2-ethoxyphenyl)-N'-(2-fluorophenyl)urea can be confirmed using various analytical techniques, such as NMR spectroscopy, mass spectrometry, and elemental analysis.
Propiedades
IUPAC Name |
1-(2-ethoxyphenyl)-3-(2-fluorophenyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15FN2O2/c1-2-20-14-10-6-5-9-13(14)18-15(19)17-12-8-4-3-7-11(12)16/h3-10H,2H2,1H3,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IORNWRVCPLDQOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)NC2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Ethoxyphenyl)-3-(2-fluorophenyl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-(4-chloro-3-methylphenoxy)acetamide](/img/structure/B4896481.png)


![6,7-dimethoxy-3-[(4-methylphenyl)amino]-2-benzofuran-1(3H)-one](/img/structure/B4896488.png)

![(3S*)-4-[5-(3-isobutyl-1,2,4-oxadiazol-5-yl)-2-pyridinyl]-1,3-dimethyl-2-piperazinone](/img/structure/B4896513.png)

![5-acetyl-2-{[2-(4-biphenylyl)-2-oxoethyl]thio}-6-methyl-4-(3-methylphenyl)-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B4896523.png)
![N-(4-fluorobenzyl)-3-(1-{[5-(methoxymethyl)-2-furyl]methyl}-4-piperidinyl)propanamide](/img/structure/B4896530.png)
![methyl 4-[({[3-(2-oxo-1-pyrrolidinyl)propyl]amino}carbonothioyl)amino]benzoate](/img/structure/B4896543.png)
![[5-(4-methoxyphenyl)-2-furyl]methanol](/img/structure/B4896546.png)
![2-({5-[(2,6-dimethylphenoxy)methyl]-3-isoxazolyl}carbonyl)octahydropyrrolo[1,2-a]pyrazine](/img/structure/B4896549.png)
![2-[(6-fluoro-1H-indol-1-yl)acetyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B4896557.png)
![N-cyclopentyl-3-isopropyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)-5-isoxazolecarboxamide](/img/structure/B4896564.png)